[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine
CAS No.: 1546851-83-5
Cat. No.: VC2978572
Molecular Formula: C13H14BrNS
Molecular Weight: 296.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1546851-83-5 |
|---|---|
| Molecular Formula | C13H14BrNS |
| Molecular Weight | 296.23 g/mol |
| IUPAC Name | 1-(2-bromo-4-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C13H14BrNS/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h2-7,15H,8-9H2,1H3 |
| Standard InChI Key | PDXYRAVNHHAJSX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CNCC2=CC=CS2)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)CNCC2=CC=CS2)Br |
Introduction
(2-Bromo-4-methylphenyl)methylamine is an organic compound with the molecular formula . It is a brominated derivative containing both aromatic and heterocyclic components, specifically a methyl-substituted phenyl group and a thiophene ring, connected via a methanamine bridge. This compound is of interest in organic synthesis and material science due to its structural properties and potential applications in pharmaceuticals and advanced materials.
Key Identifiers:
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IUPAC Name: 1-(2-Bromo-4-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine
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CAS Number: 1546851-83-5
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PubChem CID: 91636108
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Molecular Weight: 296.23 g/mol
Chemical Representation
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| SMILES Notation | CC1=CC(=C(C=C1)CNCC2=CC=CS2)Br |
| InChI Key | PDXYRAVNHHAJSX-UHFFFAOYSA-N |
| Appearance | Liquid |
| Storage Conditions | Room Temperature (RT) |
Synthetic Pathway
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves:
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Bromination of a methyl-substituted phenyl precursor to introduce the bromine atom at the ortho position.
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Coupling with thiophene derivatives through methanamine as a linker.
This compound may also be synthesized using reductive amination techniques, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Potential Applications
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Pharmaceuticals: The compound's structural features suggest potential for bioactivity, particularly as a scaffold for antimicrobial or anticancer agents.
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Material Science: The combination of bromine and sulfur atoms may impart unique electronic properties, making it useful in organic electronics or as a precursor for advanced materials.
Computational Studies
Computational approaches such as Density Functional Theory (DFT) have been employed to study thiophene derivatives' electronic properties, which may also apply to this compound . These studies help predict binding affinities and pharmacokinetics.
Table: Key Chemical Data
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 296.23 g/mol |
| CAS Number | 1546851-83-5 |
| PubChem CID | 91636108 |
| Appearance | Liquid |
Safety Considerations
While detailed safety data is unavailable, general precautions for handling brominated compounds apply:
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Use appropriate personal protective equipment (PPE), including gloves and goggles.
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Store under recommended conditions (room temperature).
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Ensure proper ventilation when handling to avoid inhalation of vapors.
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